molecular formula C12H23ClN2O3 B2993252 Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride CAS No. 2580114-67-4

Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride

Cat. No. B2993252
CAS RN: 2580114-67-4
M. Wt: 278.78
InChI Key: PWZAIPDKUFSLQF-PKKHVXKMSA-N
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Description

“Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a tert-butyl group, an aminomethyl group, and a carboxylate group .


Synthesis Analysis

The synthesis of pyrrole-containing compounds can be achieved through various methods, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines . Other methods include the use of copper catalysts for the conversion of primary diols and amines to pyrroles .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrrole ring provides a planar, aromatic system, while the aminomethyl group introduces a basic nitrogen atom into the structure .


Chemical Reactions Analysis

Pyrrole-containing compounds are known for their diverse reactivity. They can undergo a variety of reactions, including N-substitution, Michael addition, and condensation reactions .

Scientific Research Applications

Multicomponent Reactions and Synthesis of Aminopyrroles

The utility of tert-butylamine, a closely related compound, in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water has been demonstrated. This process leads to the synthesis of polysubstituted aminopyrroles or dihydro-furo[3,4-b]pyrrol-imines, depending on the nucleophile used, showcasing its role in the formation of complex pyrrole derivatives (Qiu, Wang, & Zhu, 2017).

Diels-Alder Reactions and Furan Derivatives

Research on the preparation and Diels-Alder reaction of 2-amido substituted furan, including derivatives such as tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlights the compound's significance in synthesizing bicyclic analogues and exploring its chemical reactivity and potential applications in organic synthesis (Padwa, Brodney, & Lynch, 2003).

Synthesis and Characterization of Complex Molecules

The synthesis and characterization of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate demonstrate the compound's utility in creating structurally diverse molecules. These studies involve detailed analyses, including thermal, X-ray, and DFT analyses, to understand the molecular and crystal structure, highlighting its application in the field of material science and molecular engineering (Çolak, Karayel, Buldurun, & Turan, 2021).

Continuous Flow Synthesis

The development of a one-step continuous flow synthesis method for highly substituted pyrrole-3-carboxylic acid derivatives from tert-butyl esters showcases an innovative approach in chemical synthesis. This method leverages the in situ hydrolysis of tert-butyl esters, demonstrating the compound's role in facilitating streamlined, efficient synthetic routes (Herath & Cosford, 2010).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Due to the diverse nature of pyrrole-containing compounds, they are often the subject of ongoing research in medicinal chemistry .

properties

IUPAC Name

tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-6-9-4-5-16-12(9,7-13)8-14;/h9H,4-8,13H2,1-3H3;1H/t9-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZAIPDKUFSLQF-PKKHVXKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCOC2(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCO[C@@]2(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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